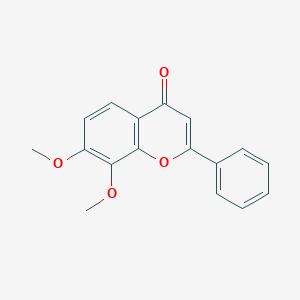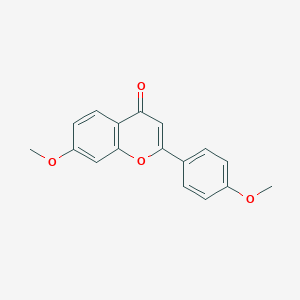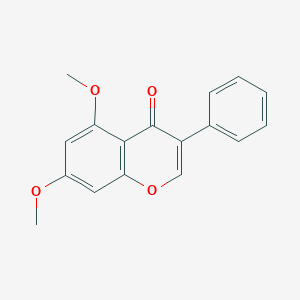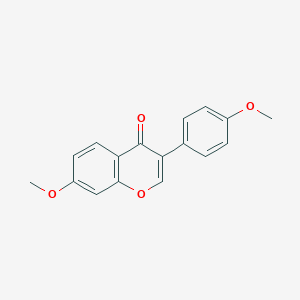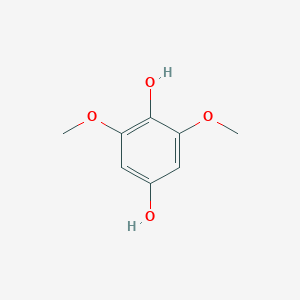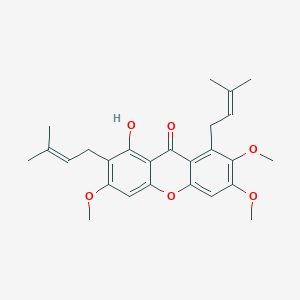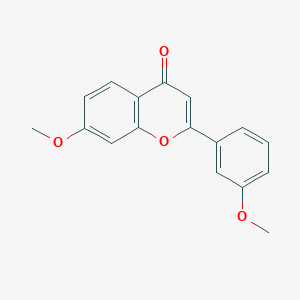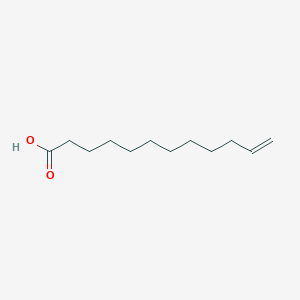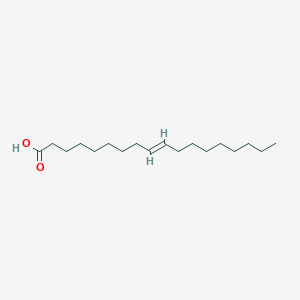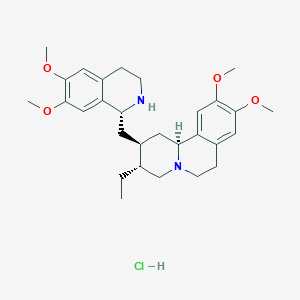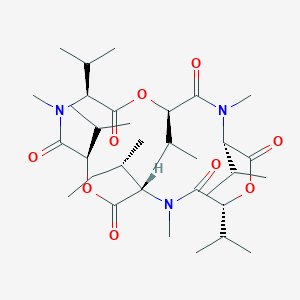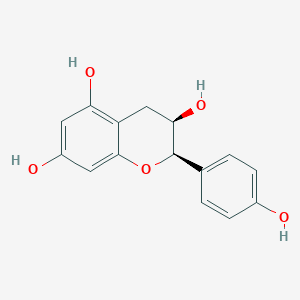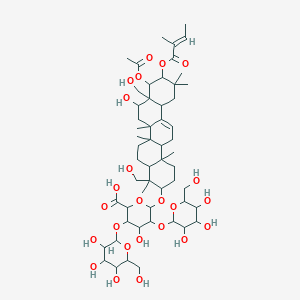
escin Ib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
七叶皂苷在各个领域都有广泛的科学研究应用:
作用机制
七叶皂苷通过多种机制发挥其作用:
生化分析
Biochemical Properties
Escin Ib plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with nuclear factor-kappa B (NF-kB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . This compound inhibits the activation of NF-kB, thereby reducing the expression of pro-inflammatory cytokines and mediators. Additionally, this compound interacts with cyclooxygenase enzymes, particularly cyclooxygenase-2 (COX-2), inhibiting its activity and reducing the production of pro-inflammatory prostaglandins . These interactions highlight the anti-inflammatory properties of this compound.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by increasing the expression of pro-apoptotic proteins such as p21 and decreasing the expression of anti-apoptotic proteins like Bcl-2 . This leads to the inhibition of cell proliferation and tumor growth. In endothelial cells, this compound enhances the integrity of the vascular endothelium, reducing vascular permeability and edema . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its protective effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, inhibiting or activating their function. For example, this compound binds to and inhibits the activity of COX-2, reducing the production of pro-inflammatory prostaglandins . It also inhibits the activation of NF-kB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory cytokines . Additionally, this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . These molecular interactions and processes underlie the pharmacological effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, maintaining its activity over extended periods . Its stability can be influenced by factors such as pH, temperature, and the presence of other biomolecules. Long-term studies have shown that this compound can exert sustained anti-inflammatory and anti-cancer effects, with minimal degradation . These findings suggest that this compound has the potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit significant anti-inflammatory and anti-cancer effects without causing toxicity . At high doses, this compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the therapeutic effects of this compound plateau at higher doses, indicating that optimal dosing is crucial for maximizing its benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion. This compound also interacts with enzymes involved in the synthesis and degradation of eicosanoids, influencing the levels of these bioactive lipids . These metabolic interactions contribute to the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is known to interact with albumin, a major plasma protein, which facilitates its transport in the bloodstream . This compound can also bind to cell surface receptors and transporters, allowing its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . These transport and distribution mechanisms are crucial for the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound interacts with signaling molecules and enzymes, modulating their activity. In the nucleus, this compound can influence gene expression by interacting with transcription factors and chromatin . In the mitochondria, this compound can affect cellular metabolism and apoptosis by modulating the function of mitochondrial proteins . These subcellular localizations and interactions contribute to the diverse pharmacological effects of this compound.
准备方法
合成路线和反应条件
七叶皂苷主要从七叶树种子中提取。 提取过程涉及使用乙醇和甲醇等溶剂来分离皂苷复合物 . 然后通过各种色谱技术对粗提物进行纯化,以获得纯净形式的七叶皂苷 .
工业生产方法
七叶皂苷的工业生产涉及大规模提取和纯化过程。种子首先被研磨成细粉,然后进行溶剂提取。 提取物使用柱色谱进行浓缩和纯化,以分离七叶皂苷 . 这种方法确保了适合制药应用的高产率的纯七叶皂苷。
化学反应分析
反应类型
七叶皂苷经历多种类型的化学反应,包括水解、氧化和酯化 . 这些反应对于修饰化合物以增强其治疗特性至关重要。
常用试剂和条件
形成的主要产品
这些反应形成的主要产品包括原七叶皂苷元、异七叶皂苷和七叶皂苷的各种酯衍生物 . 这些衍生物已被研究用于其增强的药理活性。
相似化合物的比较
七叶皂苷因其独特的特性而常与其他皂苷和三萜类化合物进行比较:
属性
CAS 编号 |
26339-90-2 |
|---|---|
分子式 |
C55H86O24 |
分子量 |
1131.3 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C55H86O24/c1-10-23(2)46(71)79-43-44(72-24(3)60)55(22-59)26(17-50(43,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)61)75-49-41(77-48-38(67)36(65)34(63)28(20-57)74-48)39(68)40(42(78-49)45(69)70)76-47-37(66)35(64)33(62)27(19-56)73-47/h10-11,26-44,47-49,56-59,61-68H,12-22H2,1-9H3,(H,69,70)/b23-10-/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52-,53+,54+,55-/m0/s1 |
InChI 键 |
AXNVHPCVMSNXNP-JVDJOBJGSA-N |
手性 SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C |
规范 SMILES |
CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)CO)OC(=O)C |
Key on ui other cas no. |
6805-41-0 26339-90-2 |
Pictograms |
Irritant; Environmental Hazard |
同义词 |
escin Ib escin-II |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


